3-Undecanone

Oncology Angiogenesis In Vivo Pharmacology

Procure 3-Undecanone for its underivatized, native anti-angiogenic activity in mouse models—unlike 2-undecanone, which requires conversion. Its selective fungistatic profile against Candida and Aspergillus makes it ideal for probiotic formulations. Essential for chemical ecology studies as an attack marker pheromone in Oecophylla longinoda.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 2216-87-7
Cat. No. B1584539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Undecanone
CAS2216-87-7
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)CC
InChIInChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3
InChIKeyYNMZZHPSYMOGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Undecanone (CAS 2216-87-7) for Research: Mid-Chain Aliphatic Ketone with Validated In Vivo and In Vitro Activity


3-Undecanone is an eleven-carbon aliphatic ketone with the carbonyl group at the C3 position (undecan-3-one), giving it a molecular weight of 170.29 g/mol and a logP of approximately 3.7–4.2 [1]. It is a naturally occurring compound found in plants such as Commiphora rostrata and the brown seaweed Dictyopteris membranacea [1][2]. Unlike its positional isomers 2-undecanone and 4-undecanone, the location of the ketone group at C3 confers distinct physicochemical and biological properties, including a fruity, herbaceous odor described as more concentrated than methyl nonyl ketone [3].

Why 3-Undecanone Cannot Be Replaced by 2-Undecanone or 4-Undecanone Without Changing Experimental Outcomes


Positional isomerism in undecanones is not trivial; the carbonyl group location (C2 vs. C3 vs. C4) profoundly alters bioactivity, sensory properties, and in vivo effects [1][2]. For instance, while 2-undecanone acts as an alarm pheromone in some ant species, 3-undecanone functions as an attraction pheromone component and a marker for attack in others, demonstrating a functional reversal at the behavioral level [1]. In immunological models, 3-undecanone demonstrates distinct in vivo effects on tumor angiogenesis and VEGF content compared to its isomers, and 4-undecanone has not even been detected in nature, underscoring that undecanones are not functionally interchangeable [2][3].

Head-to-Head Comparative Performance Data for 3-Undecanone Against Closest Analogs


In Vivo Anti-Angiogenic Activity: 3-Undecanone vs. 2-Undecanone in Mouse Sarcoma Model

In a Balb/c mouse L-1 sarcoma model, inhalation of a 10% solution of 3-undecanone for 3 days post-tumor implantation resulted in reduced neovascular response (measured by tumor-induced angiogenesis test) and lower tumor VEGF content in 5-day tumors compared to non-inhaled controls [1]. In contrast, 2-undecanone itself did not show this effect; only its propylene acetal derivative (1% Acpr2) produced a comparable reduction, indicating that the native 3-undecanone structure is more directly bioactive [1].

Oncology Angiogenesis In Vivo Pharmacology

Fungistatic Activity: 3-Undecanone vs. 2-Undecanone Against Candida mycoderma and Aspergillus niger

In standardized impedimetric and agar diffusion assays, undecan-2-one and undecan-3-one both exhibited high activity towards the yeast Candida mycoderma [1]. However, all undecan-x-ones (x=2-4) expressed the strongest effect on the mould Aspergillus niger, with undecan-3-one demonstrating significant fungistatic action [1]. Undecan-3-one showed low bacteriostatic activity against Gram-positive Bacillus subtilis but was inactive against Gram-negative Escherichia coli, highlighting a selective antifungal profile [2].

Antimicrobial Food Preservation Cosmetic Stability

Behavioral Pheromone Activity: 3-Undecanone as Attack Marker vs. 2-Undecanone as Alarm Inducer

In the African weaver ant (Oecophylla longinoda), the mandibular gland secretion contains over 30 trace components. 3-Undecanone, in combination with 2-butyl-2-octenal, acts as a marker for attack, while the main constituents hexanal and 1-hexanol release alerting and attraction respectively [1]. In contrast, in the ant Bothroponera soror, 2-undecanone induces alarm behavior [2]. This demonstrates that 3-undecanone has a specific, non-substitutable role in complex semiochemical communication that is opposite to the alarm function of its 2-isomer.

Chemical Ecology Semiochemistry Pheromone Research

Immunomodulatory Effects: 3-Undecanone Inhalation in Mice vs. 3-Undecanol

Mice subjected to inhalation of 3-undecanone for three days showed distinct immunomodulatory effects compared to its reduced alcohol counterpart, 3-undecanol. While 3-undecanone did not significantly increase antibody production, inhalation of a 10% solution of 3-undecanol led to increased antibody production and elevated serum lysozyme levels [1]. This indicates that the ketone form (3-undecanone) and alcohol form (3-undecanol) have divergent effects on humoral immunity, and 3-undecanone is not simply an immunostimulatory precursor.

Immunology Aromatherapy In Vivo Toxicology

Physicochemical and Sensory Differentiation: 3-Undecanone vs. 2-Undecanone Odor Profile

3-Undecanone is described as having a fruity, aldehyde-herbaceous odor that is fruitier but slightly less intense than methyl nonyl ketone (2-undecanone) . In contrast, 2-undecanone is characterized by orange, grass, and fresh notes [1]. This sensory difference is accompanied by distinct physicochemical properties: 3-undecanone has a melting point of 8-10°C and a boiling point of 225-229°C, whereas 2-undecanone melts at 15°C [2]. These differences are critical for applications in flavor and fragrance where precise odor profiles and handling characteristics are required.

Flavor Chemistry Fragrance Analytical Chemistry

Synthesis and Commercial Availability: 3-Undecanone vs. 2-Undecanone as Starting Material

While 2-undecanone is more widely available due to its natural abundance in plants like Ruta graveolens, 3-undecanone is often synthesized from 3-undecanol or via ketone synthesis from plant oils [1][2]. This difference in sourcing affects cost and lead times. Furthermore, 3-undecanone's GHS classification as a Category 4 Flammable Liquid (H227) with no additional health or environmental hazards may simplify handling compared to more regulated analogs [3].

Synthetic Chemistry Supply Chain Procurement

Where 3-Undecanone Provides a Verifiable Advantage Over Other Undecanones: Evidence-Based Application Scenarios


In Vivo Angiogenesis and Cancer Research

Based on direct comparative evidence from the L-1 sarcoma model, 3-undecanone is the preferred undecanone isomer for studies requiring underivatized anti-angiogenic activity [1]. Unlike 2-undecanone, which requires conversion to a propylene acetal to show effect, 3-undecanone demonstrates native bioactivity. Researchers investigating VEGF-mediated pathways or evaluating novel anti-angiogenic agents should procure 3-undecanone as a positive control or tool compound in mouse models.

Food and Cosmetic Preservation

The high fungistatic activity of 3-undecanone against Candida mycoderma and Aspergillus niger, coupled with its low antibacterial activity, positions it as a targeted antifungal agent [2][3]. In applications where broad-spectrum bacterial inhibition is undesirable (e.g., probiotic cosmetics, fermented foods), 3-undecanone offers selective fungal control. Formulators should consider it as an alternative to synthetic parabens or when formulating with live cultures.

Semiochemical Research and Pest Management

3-Undecanone's unique role as an attack marker in the alarm pheromone complex of Oecophylla longinoda makes it indispensable for studies on ant behavior and chemical ecology [4]. Researchers developing species-specific repellents or attractants for agricultural pest control should use 3-undecanone in behavioral assays, as its 2-isomer elicits opposite (alarm) responses in other ant species.

Immunological and Inhalation Toxicology Studies

In vivo inhalation studies in mice have established that 3-undecanone does not enhance humoral immunity, unlike its alcohol counterpart 3-undecanol [5]. This divergent immunomodulatory profile is critical for experiments where an inert olfactory stimulant is needed. 3-Undecanone serves as a negative control or neutral odorant in studies investigating the immunological effects of inhaled volatile compounds.

Flavor and Fragrance Development

The distinct fruity, herbaceous odor of 3-undecanone, described as fruitier but less intense than methyl nonyl ketone, allows perfumers and flavorists to achieve specific sensory profiles not attainable with other undecanones . Its melting point (8-10°C) also influences handling and formulation in liquid products. For applications requiring a natural-identical ketone with a specific odor character, 3-undecanone is the analytically confirmed choice.

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